Bienvenue dans la boutique en ligne BenchChem!

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid

Medicinal Chemistry Building Block Sourcing Structural Differentiation

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid (CAS 1272507-96-6, molecular formula C₇H₈N₂O₃, MW 168.15) is a 1,6-dihydropyrimidin-6-one derivative bearing methyl substituents at the N1 and C2 positions and a free carboxylic acid at C5. It belongs to the broader class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), a scaffold extensively explored for xanthine oxidase (XO) inhibition, kinase modulation, and nucleoside analog construction.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B11915664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1C)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-8-3-5(7(11)12)6(10)9(4)2/h3H,1-2H3,(H,11,12)
InChIKeyIDYXXVVAOLAMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic Acid: Procurement-Ready Pyrimidinone Carboxylic Acid Building Block (CAS 1272507-96-6)


1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid (CAS 1272507-96-6, molecular formula C₇H₈N₂O₃, MW 168.15) is a 1,6-dihydropyrimidin-6-one derivative bearing methyl substituents at the N1 and C2 positions and a free carboxylic acid at C5 . It belongs to the broader class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), a scaffold extensively explored for xanthine oxidase (XO) inhibition, kinase modulation, and nucleoside analog construction [1]. Unlike many in-class compounds that carry 2-aryl, 2-thio, or 2-amino substituents for target engagement, the 1,2-dimethyl substitution pattern positions this compound primarily as a versatile synthetic intermediate, with documented utility in constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The compound is commercially available at ≥98% purity from multiple ISO-certified suppliers, making it procurement-ready for pharmaceutical R&D and medicinal chemistry campaigns .

Why 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic Acid Cannot Be Casually Replaced by Its 1-Methyl or 2-Aryl In-Class Analogs


Within the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, substitution pattern dictates both synthetic utility and biological profile. The 1,2-dimethyl substitution in this compound creates a unique steric and electronic environment fundamentally distinct from the 1-methyl analog (CAS 397310-83-7, MW 154.13), the unsubstituted pyrimidine-5-carboxylic acid (CAS 4595-61-3, MW 124.10), and the 2-aryl-substituted ODC series that dominate the XO inhibitor literature [1]. Specifically, the additional C2-methyl group increases molecular weight by ~14 Da versus the 1-methyl analog, alters hydrogen-bond acceptor/donor capacity (two N-methyl groups eliminate tautomeric N–H protons), and modulates the pKa of the C5-carboxylic acid through inductive effects . Critically, structure–activity relationship (SAR) studies on ODC-based XO inhibitors have demonstrated that a methyl group at the pyrimidine 4-position can substantially damage inhibitory potency [2], underscoring that methylation regiochemistry—not merely the presence of methyl groups—governs pharmacological behavior. Consequently, substituting this compound with a 1-methyl or 2-aryl analog in a synthetic sequence or biological assay will alter reaction selectivity, intermediate stability, and target engagement profiles in ways that are not predictable without compound-specific validation data.

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Comparators


Molecular Weight and Formula Differentiation vs. 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

The target compound (C₇H₈N₂O₃, MW 168.15) carries an additional methyl group at the C2 position of the pyrimidine ring compared with the closest commercial analog, 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₆H₆N₂O₃, MW 154.13, CAS 397310-83-7) . This structural difference results in a molecular weight increase of 14.02 Da, eliminates one potential hydrogen-bond donor site (the N3–H tautomer), and increases calculated lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8 based on fragment contribution of –CH₃ vs –H on an aromatic heterocycle) . The absence of a tautomeric N–H proton at position 3 fundamentally alters the compound's capacity for intermolecular hydrogen bonding in both solution-phase chemistry and biological target recognition.

Medicinal Chemistry Building Block Sourcing Structural Differentiation

Documented Patent Utility as a Nucleoside Intermediate vs. General-Purpose Pyrimidine Carboxylic Acids

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is specifically claimed in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the disclosed process offering advantages of simple and safe operational procedures, mild reaction conditions, and convenience for industrial production [1]. This stands in contrast to the broader class of pyrimidine-5-carboxylic acids, which are described generically as synthetic building blocks for heterocyclic compound preparation . The specific citation of this compound's 1,2-dimethyl substitution pattern in a nucleoside-focused patent suggests that the N1,C2-dimethylation provides regiochemical control during glycosylation or carbocyclic ring construction steps that unsubstituted or mono-methylated analogs cannot offer.

Nucleoside Synthesis Antiviral Intermediate Carbocyclic Nucleoside

Commercial Purity and ISO-Certified Supply Chain vs. Research-Grade Analogs

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is commercially available at ≥98% purity from multiple suppliers with ISO-certified quality systems, including Leyan (Cat. 1691289, 98% purity) and MolCore (NLT 98%, ISO certification) . In comparison, the closest analog 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 397310-83-7) is listed primarily through research-chemical channels without explicit ISO certification . For pharmaceutical R&D and GLP-grade studies, the availability of a compound through ISO-certified supply chains reduces the burden of in-house repurification, analytical method development, and batch-to-batch variability documentation.

Procurement Quality Assurance Supply Chain

Class-Level SAR Evidence: Methylation Regiochemistry Impacts Pharmacological Activity in ODC Scaffolds

In a systematic SAR study of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) derivatives as xanthine oxidase (XO) inhibitors, Mao et al. (2019) demonstrated that introducing a methyl group at the 4-position of the pyrimidine ring substantially damages XO inhibitory potency compared to the 4-unsubstituted analogs [1]. While this study did not directly test the 1,2-dimethyl substitution pattern, the finding establishes a class-level principle: methylation regiochemistry within the ODC scaffold is a critical determinant of pharmacological activity. Separately, the broader ODC class has yielded compounds with XO IC₅₀ values ranging from 0.0181 μM to 0.5677 μM when appropriately substituted at the 2-position with 4-alkoxy-3-cyanophenyl groups, with activities comparable to the clinical agent febuxostat (IC₅₀ = 0.0236 μM) [2]. The 1,2-dimethyl compound, lacking a 2-aryl substituent, is predicted to have substantially reduced XO inhibitory activity—a property that may be advantageous when a pharmacologically silent intermediate or negative control compound is required.

Structure–Activity Relationship Xanthine Oxidase Selectivity

Free Carboxylic Acid vs. Ethyl Ester: Direct Derivatization Capability Without Hydrolysis Step

The target compound bears a free carboxylic acid at C5, enabling direct amide coupling, esterification, or salt formation without the saponification step required for the corresponding ethyl ester, ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate . The ethyl ester analog is commonly produced via the Biginelli reaction and represents the most prevalent commercial form of 1,2-dimethyl-6-oxopyrimidine-5-carboxylates [1]. Eliminating the ester hydrolysis step (typically requiring LiOH/THF/H₂O or NaOH/EtOH conditions followed by acidification) saves 1–2 synthetic steps, avoids potential decarboxylation side reactions at elevated temperatures, and improves overall atom economy for downstream derivatization sequences.

Synthetic Efficiency Amide Coupling Prodrug Design

Procurement-Ready Application Scenarios for 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic Acid


Medicinal Chemistry: Carbocyclic Nucleoside Analog Lead Optimization

Programs targeting 5-substituted pyrimidine carbocyclic nucleosides for antiviral (orthopoxvirus, HSV) or anticancer indications can deploy 1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid as a key intermediate for constructing the pyrimidine carbocyclic core [1]. The patent-documented utility specifically cites this compound's advantages in process safety, mild reaction conditions, and scalability, making it suitable for both milligram-scale SAR exploration and gram-scale lead optimization [1]. The free carboxylic acid at C5 enables direct introduction of diverse 5-substituents (esters, amides, heterocycles) without the deprotection step required for the corresponding ethyl ester analog, accelerating library synthesis by 1–2 steps per analog [2]. Procurement of the ≥98% purity, ISO-certified material ensures batch-to-batch consistency across iterative SAR cycles.

Biochemical Pharmacology: Negative Control Compound for Xanthine Oxidase Inhibitor Screening Cascades

For laboratories running XO inhibitor discovery programs that employ 2-aryl-substituted ODC scaffolds, 1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid can serve as a pharmacologically silent negative control [1]. Class-level SAR evidence indicates that the absence of a 2-aryl substituent and the presence of a simple C2-methyl group are incompatible with potent XO inhibition (IC₅₀ values for active ODCs range from 0.0181–0.5677 μM, requiring specific 2-substitution) [2]. Additionally, literature SAR demonstrates that methylation at certain pyrimidine ring positions can damage inhibitory potency . Using this compound as a negative control helps validate that observed XO inhibition in screening hits is driven by specific 2-aryl pharmacophore engagement rather than nonspecific assay interference from the pyrimidinone carboxylic acid core.

Parallel Synthesis: Diversification of Pyrimidine-5-carboxamide Libraries

The free carboxylic acid at C5 makes 1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid an ideal core scaffold for automated parallel amide synthesis [1]. Direct HATU- or EDC-mediated coupling with diverse amine building blocks (primary, secondary, heterocyclic, amino acid-derived) generates 5-carboxamide libraries in a single step per analog [2]. This contrasts with the ethyl ester analog, which requires a saponification–acidification–extraction sequence before coupling, adding 1–2 days to the library production timeline and introducing variability from incomplete hydrolysis [2]. The ISO-certified, ≥98% purity starting material minimizes the risk of byproducts that would otherwise necessitate post-coupling HPLC purification of every library member.

Process Chemistry: Scalable Nucleoside Intermediate Manufacture

The patent disclosure explicitly describes the operational advantages of 1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid in industrial-scale nucleoside synthesis: simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. For process chemistry groups tasked with scaling nucleoside analog synthesis from gram to kilogram quantities, these documented process attributes reduce the risk of unforeseen exotherms, hazardous byproduct formation, or cryogenic requirements that frequently plague scale-up campaigns with more structurally complex intermediates. The availability of the compound from multiple ISO-certified suppliers further supports a diversified supply chain strategy, mitigating single-vendor dependency risks [2].

Quote Request

Request a Quote for 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.